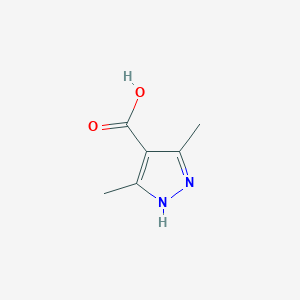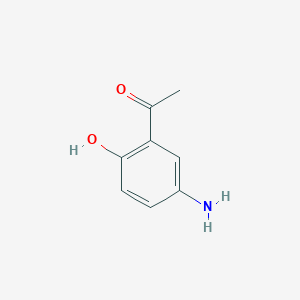
3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
Übersicht
Beschreibung
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids. It is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a carboxylic acid group at position 4. This compound is a white to off-white crystalline solid with a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol .
Wirkmechanismus
Target of Action
The primary target of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Biochemical Pathways
The compound’s action on the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D affects the cAMP signaling pathway . Elevated cAMP levels can activate protein kinase A, which then phosphorylates a variety of target proteins, leading to changes in cellular function and gene expression.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment . Furthermore, the compound’s effects may also be influenced by the specific biological environment within the body, including the presence of other drugs or substances.
Biochemische Analyse
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the pyrazole derivative and the biomolecule it interacts with .
Cellular Effects
Some pyrazole derivatives have been shown to have anti-tumor activity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid at room temperature and has a predicted melting point of 273 °C .
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form this compound dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .
Another method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, which is then carboxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylpyrazole-4-carboxylic acid
- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
- 2H-Pyrazole-3-carboxylic acid
- 4-Pyrimidinecarboxylic acid
Uniqueness
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 3 and 5, along with the carboxylic acid group at position 4, makes it a versatile compound for various synthetic and research applications .
Eigenschaften
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(6(9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOWDXMXZBYKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379858 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135108-88-2, 113808-86-9 | |
| Record name | Formaldehyde, polymer with benzenamine, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formaldehyde, polymer with benzenamine, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid?
A1: this compound is characterized by the following:
- Molecular Formula: C6H8N2O2 []
- Molecular Weight: 140.14 g/mol []
- Spectroscopic Data: Its structure has been confirmed using various spectroscopic techniques including IR, MS, 1H NMR and 13C NMR. [, ]
Q2: Are there different structural forms of this compound?
A2: Yes, research indicates that this compound exhibits polymorphism, meaning it can exist in different crystalline forms. Additionally, one of these polymorphs exhibits solid-state proton transfer (SSPT). []
Q3: How is this compound synthesized?
A3: It can be synthesized from ethyl acetoacetate through a three-step process: condensation with acetyl chloride, cyclization, and hydrolysis. This method has been shown to be efficient and suitable for industrial production. []
Q4: What are the applications of this compound in material science?
A4: This compound serves as a versatile ligand in the synthesis of chromium-based porous coordination polymers (PCPs). These PCPs, characterized by unique open structures, hold potential in various applications like gas storage and separation. []
Q5: Has this compound been explored in drug discovery?
A5: Yes, derivatives of this compound, like its ethyl esters, have been explored for their inhibitory activity against Phosphodiesterase 4 (PDE4). These enzymes play a role in inflammatory processes, making them targets for conditions like asthma and chronic obstructive pulmonary disease (COPD). [, ]
Q6: Are there any studies on the interaction of this compound derivatives with their biological targets?
A6: Yes, structural studies have investigated the interaction of this compound ethyl ester derivatives with the catalytic domain of human PDE4B. These studies help visualize the binding mode and provide insights for further drug design. []
Q7: Is there research on the biological activity of other this compound derivatives?
A7: Yes, a chitosan salt of 1-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been synthesized and investigated for its anti-burn properties. [] Additionally, this compound itself has been identified as a ligand for the heat shock-related 70kDA protein 2 (Hsp70), which is involved in cellular stress responses and is a potential target for cancer therapy. []
Q8: Are there any known Structure-Activity Relationship (SAR) studies for compounds related to this compound?
A8: While specific SAR studies focusing solely on this compound are not explicitly mentioned in the provided abstracts, research on its derivatives, like the ethyl esters as PDE4 inhibitors [, ], suggests ongoing investigations into how structural modifications impact biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















